1-(5-Bromopyrimidin-2-yl)-4-piperidinol
Overview
Description
1-(5-Bromopyrimidin-2-yl)-4-piperidinol is a chemical compound that belongs to the class of heterocyclic compounds It features a bromopyrimidine moiety attached to a piperidinol ring
Preparation Methods
The synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol typically involves multiple steps, including condensation, reduction, and substitution reactions. . Industrial production methods often involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-Bromopyrimidin-2-yl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)-4-piperidinol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating biological processes .
Comparison with Similar Compounds
1-(5-Bromopyrimidin-2-yl)-4-piperidinol can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-(1-piperidinyl)pyrimidine: Another closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDDJQBUJMYKAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405124 | |
Record name | 1-(5-Bromopyrimidin-2-yl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887425-47-0 | |
Record name | 1-(5-Bromopyrimidin-2-yl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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